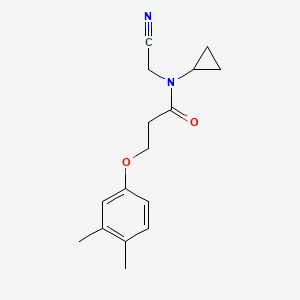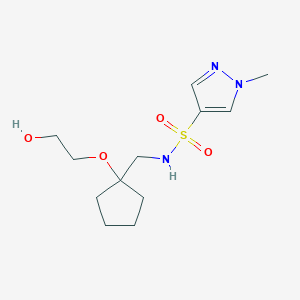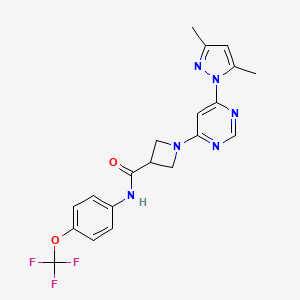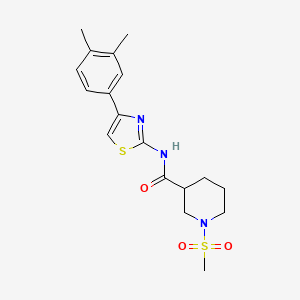![molecular formula C8H6F3NO2 B2398254 1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone CAS No. 186338-96-5](/img/structure/B2398254.png)
1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of TFMP derivatives, including “1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone”, is characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a common method used in the synthesis of TFMP derivatives . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Aplicaciones Científicas De Investigación
Synthesis of Quinolines
This compound can be used in the synthesis of 4-hydroxy-2-(trifluoromethyl) quinolines through an intramolecular cyclization process . Quinoline compounds are interesting because they show various biological activities such as antimalarial, antibacterial, antifungal, anti-inflammatory, analgesic, cardiotonic and can also be used as anticonvulsant agents .
Development of FDA-Approved Drugs
Trifluoromethyl group-containing drugs, like 1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone, have been approved by the FDA for various treatments . The trifluoromethyl (TFM, -CF3) group is a common feature in many FDA-approved drugs .
Synthesis of Pyrrolines
A highly efficient tandem hydroamination and cyclization reaction of 2-trifluoromethyl-1,3-enynes with primary amines can lead to 4-trifluoromethyl-3-pyrrolines . This method is compatible with alkyl, aryl, and allyl primary amines .
Synthesis of Trifluoromethylated Heteroaromatic Derivatives
The synthesis and development of new procedures for the synthesis of trifluoromethylated heterocycles have gained more attention, because of their physical and pharmaceutical properties and their usage in industry, medicine, and agriculture .
Synthesis of Fluorinated Organic Compounds
Organic fluorine compounds are very effective in biological substances, because these compounds supply a route for different molecular elaboration . One especially interesting field of drug research is the preparation and use of fluorinated organic compounds .
Synthesis of Trifluoromethylpyridines
Trifluoromethylpyridines, which can be synthesized from 1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone, have various applications in the field of pesticide science .
Mecanismo De Acción
Target of Action
Similar compounds have been known to target enzymes involved in various biochemical reactions .
Mode of Action
It’s plausible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, given the presence of a hydroxy group . The trifluoromethyl group could enhance the compound’s lipophilicity, potentially improving its ability to interact with hydrophobic pockets within target proteins .
Biochemical Pathways
Compounds with similar structures have been implicated in a variety of biochemical pathways, including those involved in the regulation of enzymatic activity .
Pharmacokinetics
The presence of a hydroxy group could potentially enhance its solubility, while the trifluoromethyl group could improve its lipophilicity, both of which could impact its bioavailability .
Result of Action
Similar compounds have been shown to exert a variety of biological effects, potentially through their interaction with target proteins .
Direcciones Futuras
Propiedades
IUPAC Name |
3-acetyl-2-(trifluoromethyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-4(13)6-5(14)2-3-12-7(6)8(9,10)11/h2-3H,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVYIANWVKDPOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC=CC1=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-([1,1'-Biphenyl]-3-ylsulfonyl)pyrrolidin-3-yl)oxazolidin-2-one](/img/structure/B2398172.png)
![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3,4-difluorophenyl)propanamide](/img/structure/B2398173.png)

![N-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-9H-xanthene-9-carboxamide](/img/structure/B2398176.png)



![2,6-difluoro-N-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2398184.png)



![2-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2398188.png)
![2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2398192.png)